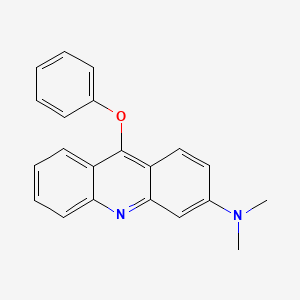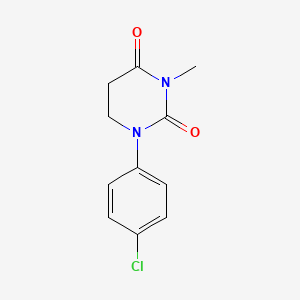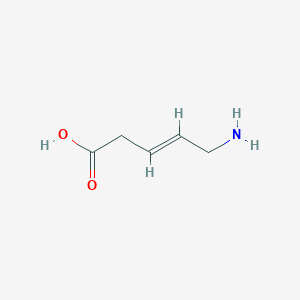
(3E)-5-Aminopent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-5-Aminopent-3-enoic acid is an organic compound characterized by the presence of an amino group and a double bond within a five-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-Aminopent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-5-Aminopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-5-Aminopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-5-Aminopent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the double bond can participate in π-π interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-5-Aminopentanoic acid: Lacks the double bond, resulting in different chemical properties.
(3E)-5-Aminopent-2-enoic acid: The position of the double bond is different, affecting its reactivity.
(3E)-5-Aminopent-4-enoic acid: The double bond is located at a different position, leading to variations in its chemical behavior.
Uniqueness
(3E)-5-Aminopent-3-enoic acid is unique due to the specific position of its double bond and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
(E)-5-aminopent-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |
InChI-Schlüssel |
IACMVGAGEKETDA-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CN)C(=O)O |
Kanonische SMILES |
C(C=CCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
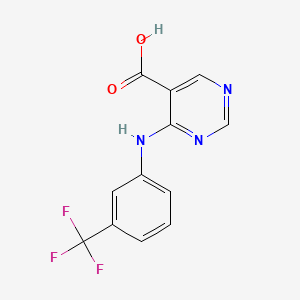

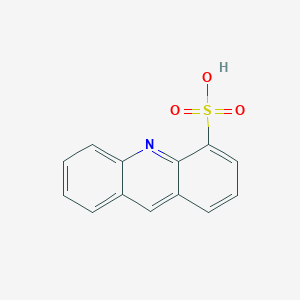
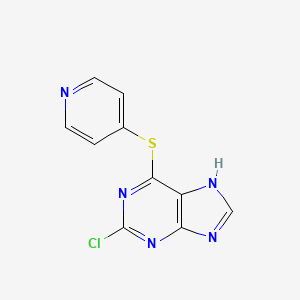
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
